molecular formula C18H11Cl2N3O3S B2503613 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897618-06-3

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2503613
CAS No.: 897618-06-3
M. Wt: 420.26
InChI Key: NLUVGHUJSKKCKZ-UHFFFAOYSA-N
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Description

N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two distinct functional groups:

  • A 3-(2,5-dioxopyrrolidin-1-yl) group at the benzamide’s meta position, contributing electrophilic reactivity due to the dioxopyrrolidine ring.

Benzothiazole derivatives are well-documented in medicinal chemistry for their antimicrobial, anticancer, and enzyme-modulating properties. The dichloro substitution enhances metabolic stability and may facilitate halogen bonding with biological targets. The 2,5-dioxopyrrolidin-1-yl group, a cyclic diketone, could act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O3S/c19-11-4-5-12(20)16-15(11)21-18(27-16)22-17(26)9-2-1-3-10(8-9)23-13(24)6-7-14(23)25/h1-5,8H,6-7H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUVGHUJSKKCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C18H11Cl2N3O3S
  • CAS Number: 897618-06-3

The compound features a benzothiazole moiety known for its diverse biological activities, particularly in antibacterial and antifungal applications.

Antibacterial and Antifungal Properties

Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. The compound this compound has been investigated for its efficacy against various microbial strains.

Mechanism of Action:
The biological activity is primarily attributed to the inhibition of specific enzymes involved in microbial metabolism. For instance:

  • DNA Gyrase Inhibition: Disruption of DNA replication processes.
  • Dihydroorotase Inhibition: Interference with pyrimidine biosynthesis pathways.

These mechanisms can lead to cell death in susceptible organisms.

Case Studies

  • Antimicrobial Efficacy Study:
    • A study evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that was significantly lower than standard antibiotics, indicating strong antibacterial activity.
  • Antifungal Activity Assessment:
    • In vitro assays demonstrated that the compound exhibited potent antifungal activity against Candida albicans, with results suggesting it could be a viable alternative to traditional antifungal agents.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of benzothiazole derivatives suggests favorable absorption and distribution characteristics. Studies indicate that these compounds often have low toxicity profiles when evaluated in animal models.

Pharmacokinetic Parameters:

ParameterValue
BioavailabilityHigh
Half-lifeModerate
MetabolismHepatic
ExcretionRenal

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other benzothiazole derivatives:

Compound NameBiological ActivityUnique Features
N-(4-chloro-1,3-benzothiazol-2-yl)-benzamideAntibacterialLacks dichlorination
N-(6-chlorobenzo[d]thiazol-2-yl)-benzamideAntifungalContains a different halogen pattern
N-(5-nitrobenzo[d]thiazol-2-yl)-benzamideAnticancerNitro group enhances reactivity

Comparison with Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)

MPPB shares the benzamide core and 2,5-dioxopyrrolidin-1-yl substituent with the target compound but differs in the aromatic substituent (Table 1).

Table 1: Structural and Functional Comparison

Parameter Target Compound MPPB
Core Structure Benzamide Benzamide
Aromatic Substituent 4,7-Dichloro-1,3-benzothiazol-2-yl (halogenated heterocycle) 4-(2,5-Dimethyl-1H-pyrrol-1-yl) (non-halogenated pyrrole)
Dioxopyrrolidine Group 3-(2,5-Dioxopyrrolidin-1-yl) N-(2,5-Dioxopyrrolidin-1-yl)
Key Biological Activity Hypothesized: Enzyme inhibition, covalent target engagement Enhances monoclonal antibody (mAb) production in CHO cells; suppresses galactosylation
Structure-Activity Relationship (SAR) Chlorine atoms may enhance lipophilicity and target affinity. 2,5-Dimethylpyrrole critical for mAb production enhancement; dioxopyrrolidine modulates glycosylation

Functional Implications

  • Electrophilic Reactivity: Both compounds possess a 2,5-dioxopyrrolidin-1-yl group, but its position differs.
  • Substituent Effects :
    • The dichlorobenzothiazole group in the target compound likely increases lipophilicity (clogP ~4–5) compared to MPPB’s dimethylpyrrole (clogP ~2–3), influencing membrane permeability and bioavailability.
    • Halogen atoms (Cl) in the target compound may enhance binding to hydrophobic pockets or catalytic sites in enzymes (e.g., kinases, proteases), whereas MPPB’s pyrrole group modulates metabolic pathways in CHO cells .

Mechanistic Divergence

  • MPPB : Acts via metabolic modulation—suppressing cell proliferation while increasing glucose uptake and ATP levels, thereby optimizing mAb production. The dimethylpyrrole moiety is essential for this activity .
  • Covalent Modification: The dioxopyrrolidine group may target cysteine residues in proteins, akin to electrophilic drugs like ibrutinib.

Pharmacokinetic Considerations

  • Solubility : The dichlorobenzothiazole group may reduce aqueous solubility compared to MPPB, necessitating formulation adjustments for in vivo studies.

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